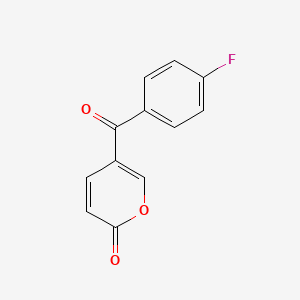![molecular formula C33H48O4 B12620191 2,2'-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] CAS No. 917495-70-6](/img/structure/B12620191.png)
2,2'-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a methylene bridge connecting two phenolic rings, each substituted with hydroxypropyl and methylcyclohexyl groups. Its molecular structure imparts specific chemical and physical properties that make it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] typically involves the reaction of 4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two phenolic units. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency and quality of the final product.
化学反応の分析
Types of Reactions
2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its stabilizing properties.
作用機序
The mechanism of action of 2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, its structural features allow it to interact with enzymes and receptors, modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2,2’-Methylenebis[6-(1-methylcyclohexyl)-p-cresol]
- 2,2’-Methylenebis[4-methyl-6-tert-butylphenol]
Uniqueness
Compared to similar compounds, 2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of hydroxypropyl groups enhances its solubility and potential interactions with biological systems, making it a valuable compound for various applications.
特性
CAS番号 |
917495-70-6 |
|---|---|
分子式 |
C33H48O4 |
分子量 |
508.7 g/mol |
IUPAC名 |
2-[[2-hydroxy-5-(3-hydroxypropyl)-3-(1-methylcyclohexyl)phenyl]methyl]-4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C33H48O4/c1-32(13-5-3-6-14-32)28-21-24(11-9-17-34)19-26(30(28)36)23-27-20-25(12-10-18-35)22-29(31(27)37)33(2)15-7-4-8-16-33/h19-22,34-37H,3-18,23H2,1-2H3 |
InChIキー |
MPXUYQOFLGXCEO-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC1)C2=CC(=CC(=C2O)CC3=C(C(=CC(=C3)CCCO)C4(CCCCC4)C)O)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


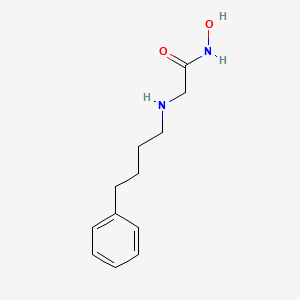

![4-[[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]methyl]benzoic acid](/img/structure/B12620126.png)

![4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12620132.png)
![8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol](/img/structure/B12620138.png)
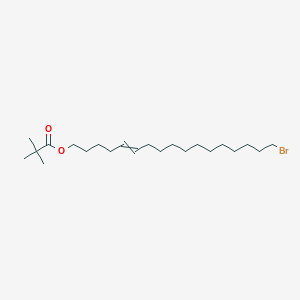
![2-[2-(4-Chlorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B12620145.png)
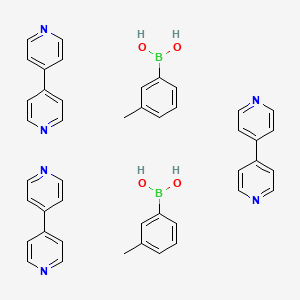
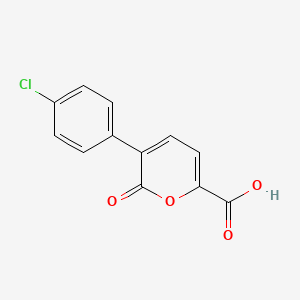
![2-[[4-[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B12620175.png)

![3,6-Dimethyl-5-phenyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12620190.png)
